Benzene, 1-bromo-4-[(1-methylethyl)thio]-
Overview
Description
The compound "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" is a brominated benzene derivative with a thioether substituent. While the provided papers do not directly discuss this specific compound, they offer insights into the synthesis, structure, and properties of related brominated benzene and thiophene derivatives. These studies can provide a foundational understanding of the chemical behavior and potential applications of similar compounds.
Synthesis Analysis
The synthesis of thiophene and benzo[b]thiophene derivatives is a topic of interest in several papers. A practical one-pot synthesis method for highly substituted thiophenes and benzo[b]thiophenes from bromoenynes and o-alkynylbromobenzenes is described, involving Pd-catalyzed C-S bond formation and heterocyclization reactions . Another paper reports a one-pot synthesis of functionalized benzo[b]thiophenes and their hetero-fused analogues via intramolecular copper-catalyzed S-arylation . Additionally, a library of 3-(α-styryl)benzo[b]-thiophenes was synthesized using a bromocyclization step of methylthio-containing alkynes . These methods highlight the versatility of brominated intermediates in constructing complex thiophene-based structures.
Molecular Structure Analysis
The molecular structures of benzo[1,2-b:4,5-b']dichalcogenophenes, including thiophene homologues, have been characterized by single-crystal X-ray analysis, revealing planar structures packed in a herringbone arrangement . This suggests that similar brominated benzene derivatives may also exhibit planar geometries conducive to stacking, which is important for materials applications.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving brominated benzene and thiophene derivatives. For instance, the [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes leads to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines . The bromocyclization of alkynes and palladium-catalyzed cross-couplings are also mentioned as key steps in synthesizing a library of antitubulin agents . These reactions demonstrate the reactivity of brominated intermediates in constructing complex heterocyclic systems.
Physical and Chemical Properties Analysis
The physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes were studied using cyclic voltammetry (CV) and UV-vis spectra, which could be indicative of the electrochemical and optical properties of related brominated benzene derivatives . The steric hindrance in highly substituted aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, affects their NMR spectra and reactivity towards lithiation . These insights into the physical and chemical properties are essential for understanding the behavior of "Benzene, 1-bromo-4-[(1-methylethyl)thio]-" and its potential applications in material science or organic synthesis.
Scientific Research Applications
Synthesis and Fluorescence Properties
Research on derivatives of Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, has shown their potential in fluorescence applications. The compound exhibits aggregation-induced emission (AIE) peculiarities, with significantly higher fluorescence intensity in the solid state compared to the solution state (Liang Zuo-qi, 2015).
Synthesis of Isoindoles
In another study, 1-Bromo-4-[(1-Methylethyl)thio]- benzene derivatives were used in the facile synthesis of isoindoles. This synthesis involves the reaction of phenyllithium compounds with nitriles, followed by acid-catalyzed cyclization, indicating the compound's utility in organic synthesis (Minami Kuroda & K. Kobayashi, 2015).
Precursor for Graphene Nanoribbons
Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, has been identified as a precursor in the bottom-up synthesis of one-dimensional graphene nanoribbons. This application is significant for advancing materials science, particularly in the field of nanotechnology (S. Patil et al., 2012).
Molecular Electronics
A study on synthetic protocols for molecular electronics highlighted the use of aryl bromides, including Benzene, 1-Bromo-4-[(1-Methylethyl)thio]-, as precursors for molecular wires in electronic applications. This emphasizes its role in the development of advanced electronic materials (N. Stuhr-Hansen et al., 2005).
Conformational Studies
Conformational studies of crowded benzene derivatives, including 1-Bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, provide insights into the steric effects of substituents on benzene rings. This research is essential for understanding molecular structures and their implications in chemical reactions (R. Okazaki et al., 1989).
properties
IUPAC Name |
1-bromo-4-propan-2-ylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZTSMJUOOUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501201 | |
Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(propan-2-ylsulfanyl)benzene | |
CAS RN |
70398-89-9 | |
Record name | 1-Bromo-4-[(propan-2-yl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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